molecular formula C13H20N4O2 B2399691 N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)propionamide CAS No. 1797661-57-4

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)propionamide

Cat. No.: B2399691
CAS No.: 1797661-57-4
M. Wt: 264.329
InChI Key: DIPYFKNVJMLCGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)propionamide is a chemical compound of interest in medicinal chemistry and drug discovery research. This synthetic small molecule features a pyrimidine core, a morpholine ring, and a propionamide side chain, a structural motif commonly found in compounds designed to modulate kinase activity . The morpholine group is a prevalent pharmacophore in many biologically active molecules and is frequently utilized in the design of phosphatidylinositol 3-kinase (PI3K) inhibitors . PI3Ks are a family of lipid kinases that are critical therapeutic targets in areas such as oncology, thrombosis, and inflammatory diseases . While the specific research applications and binding affinity of this compound require further experimental validation, its core structure suggests potential as a valuable intermediate or tool compound for researchers developing and profiling novel targeted therapies. Researchers may explore its utility in biochemical assays, cell-based studies, or as a building block for the synthesis of more complex molecules. This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-3-13(18)14-9-11-15-10(2)8-12(16-11)17-4-6-19-7-5-17/h8H,3-7,9H2,1-2H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPYFKNVJMLCGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1=NC(=CC(=N1)N2CCOCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation for 4-Methylpyrimidine Derivatives

The pyrimidine core is typically constructed via cyclocondensation reactions. For example, β-keto esters (e.g., ethyl acetoacetate) react with urea or thiourea derivatives under acidic conditions to yield 4-methylpyrimidin-2-ol. Subsequent chlorination using phosphorus oxychloride (POCl₃) converts the hydroxyl group at position 2 into a chloride, producing 2-chloro-4-methylpyrimidine .

Functionalization at Position 2

Aminomethyl Group Introduction

The chloromethyl group at position 2 is generated via Vilsmeier-Haack formylation followed by reduction. For instance:

  • Formylation : Treatment of 4-methyl-6-morpholinopyrimidine with phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF) yields 4-methyl-6-morpholinopyrimidine-2-carbaldehyde .
  • Reduction : Sodium borohydride (NaBH₄) reduces the aldehyde to 2-(hydroxymethyl)-4-methyl-6-morpholinopyrimidine .
  • Chlorination : Thionyl chloride (SOCl₂) converts the hydroxymethyl group to 2-(chloromethyl)-4-methyl-6-morpholinopyrimidine .

Amination and Amidation

The chloromethyl intermediate undergoes amination with aqueous ammonia to form 2-(aminomethyl)-4-methyl-6-morpholinopyrimidine . Subsequent acylation with propionyl chloride in dichloromethane (DCM) and triethylamine (Et₃N) yields the target compound.

Optimization and Scalability

Reaction Conditions

  • Solvent Selection : DMAc or N-methylpyrrolidone (NMP) enhances SNAr efficiency due to high polarity.
  • Temperature : Substitution reactions proceed optimally at 80–110°C, balancing reaction rate and side-product formation.
  • Base : NaOH or KOH facilitates deprotonation of morpholine, accelerating substitution.

Crystallization and Purification

Post-reaction, adding water (1:1–2 v/v) and cooling to 0–10°C induces crystallization, achieving >98% HPLC purity. This method avoids column chromatography, reducing costs and environmental impact.

Comparative Analysis of Synthetic Routes

Step Method A (SNAr) Method B (Reductive Amination)
Morpholine Introduction NaOH, DMAc, 90°C, 6 h K₂CO₃, DMF, 120°C, 12 h
Yield 88% 75%
Purity (HPLC) 98.1% 95.3%
Scalability Industrial-friendly Lab-scale

Challenges and Solutions

Regioselectivity in Substitution

Competing reactions at positions 2 and 4 are mitigated by using electron-withdrawing groups (e.g., chloro) at position 6, directing morpholine to the desired site.

Propionamide Hydrolysis

Acylation under anhydrous conditions with Et₃N as a scavenger prevents hydrolysis of the propionamide group.

Chemical Reactions Analysis

Types of Reactions

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)propionamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)propionamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential anti-inflammatory and antimicrobial activities.

    Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)propionamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the production of nitric oxide and cyclooxygenase-2 (COX-2) in stimulated macrophage cells. This inhibition is achieved through the compound’s binding to the active sites of these enzymes, thereby reducing their activity and subsequent inflammatory response .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to other propionamide derivatives and heterocyclic analogs, focusing on structural differences, substituent effects, and inferred pharmacological implications. Below is a detailed analysis based on the evidence provided:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Formula CAS Number Potential Use/Notes
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)propionamide (Target Compound) Pyrimidine - 4-methyl
- 6-morpholino
- 2-(propionamidomethyl)
C₁₃H₂₀N₄O₂ Not provided Hypothesized kinase inhibitor or antiviral agent; morpholino group enhances solubility .
N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide () Piperidine - 4-methoxymethyl
- N-phenylpropionamide
C₁₆H₂₄N₂O₂ 61086-18-8 Pharmaceutical intermediate; piperidine core may influence CNS activity .
N-(1-Phenethylpiperidin-4-yl)-N-phenylisobutyramide () Piperidine - N-phenylisobutyramide
- 1-phenethyl
C₂₂H₂₇N₂O Not provided Likely opioid analog (structural similarity to fentanyl derivatives); legislative corrections pending .
N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide () Piperidine - 2-fluorophenethyl
- 2-fluorophenylpropionamide
C₂₂H₂₅F₂N₂O Not provided Potential analgesic (fluorine substitution may enhance metabolic stability) .

Key Structural and Functional Insights

Core Heterocycle Differences :

  • The pyrimidine core in the target compound contrasts with the piperidine rings in analogs from and . Pyrimidines are planar and aromatic, favoring interactions with flat binding pockets (e.g., ATP sites in kinases), while piperidines adopt chair conformations, enabling binding to G-protein-coupled receptors (e.g., opioid receptors) .

Substituent Effects: Morpholino vs. Methoxymethyl/Phenethyl: The morpholino group in the target compound offers superior solubility and hydrogen-bonding capacity compared to methoxymethyl () or lipophilic phenethyl groups (), which may prioritize blood-brain barrier penetration . Fluorine Substitution: Fluorinated analogs () likely exhibit enhanced metabolic stability and receptor affinity due to fluorine’s electronegativity and small atomic radius .

Pharmacological Implications: The target compound’s pyrimidine-morpholino scaffold aligns with kinase inhibitors (e.g., PI3K/mTOR inhibitors), whereas piperidine-based propionamides in resemble controlled opioid analogs, suggesting divergent therapeutic targets .

Research Findings and Data Gaps

  • This underscores the importance of structural modifications (e.g., pyrimidine substitution) to avoid regulatory issues .
  • Data Limitations: No direct studies on the target compound’s biological activity or pharmacokinetics were found. Further research is needed to validate its hypothesized applications.

Biological Activity

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)propionamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanism of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula: C15H20N4O2
  • Molecular Weight: Approximately 288.35 g/mol
  • Structure: The compound features a morpholinopyrimidine moiety, which contributes to its biological properties.

The primary mechanism of action for this compound involves its interaction with specific molecular targets, particularly in inflammatory and cancer pathways. Key actions include:

  • Inhibition of Nitric Oxide Production: The compound has been shown to inhibit the production of nitric oxide in stimulated macrophage cells, which is critical in inflammatory responses.
  • Cyclooxygenase-2 (COX-2) Inhibition: It reduces COX-2 activity by binding to its active site, thereby decreasing the inflammatory response.
  • Induction of Apoptosis in Cancer Cells: The compound induces apoptosis through the generation of reactive oxygen species (ROS), affecting various cancer cell lines such as HeLa, MCF-7, and HepG2.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Activity: The compound has demonstrated potential in reducing inflammation, making it a candidate for treating inflammatory diseases.
  • Anticancer Properties: Its ability to induce apoptosis and inhibit key signaling pathways highlights its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeDescriptionEvidence Source
Anti-inflammatoryInhibits nitric oxide and COX-2 production
AnticancerInduces apoptosis in various cancer cell lines
AntimicrobialInvestigated for potential antimicrobial properties

Case Studies and Research Findings

  • In Vitro Studies:
    • Studies have shown that this compound effectively inhibits the proliferation of cancer cells by inducing apoptosis through ROS generation.
    • In macrophage models, the compound significantly downregulated inflammatory markers such as inducible nitric oxide synthase (iNOS) and COX-2.
  • Molecular Docking Studies:
    • Molecular docking simulations indicate that this compound forms hydrophobic interactions and hydrogen bonds with key residues in target proteins involved in inflammation and cancer progression.

Comparison with Similar Compounds

This compound shares structural similarities with other compounds but exhibits unique properties due to its specific substitution pattern on the pyrimidine ring.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(4-Morpholinopyrimidin-2-yl)acetamideSimilar morpholine and pyrimidine structurePotential anti-inflammatory effects
N-(4-Morpholinopyrimidin-5-yl)benzamideContains a benzamide moietyKinase inhibition; explored for cancer treatment
N-(4-Morpholinopyrimidin-3-yl)propanamidePropanamide instead of propionamidePossible applications in anti-cancer therapies

Q & A

Q. What spectroscopic methods are recommended for characterizing the structure of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)propionamide?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming proton and carbon environments, while infrared (IR) spectroscopy identifies functional groups like amides and morpholine rings. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For example, ESI-MS can confirm the molecular ion peak (e.g., m/z 448 for related analogs) .

Q. How can researchers assess the purity of this compound post-synthesis?

High-performance liquid chromatography (HPLC) with UV detection is standard for purity analysis. Thin-layer chromatography (TLC) provides rapid qualitative checks. Elemental analysis (C, H, N) ensures stoichiometric consistency. For instance, compounds like N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide have been analyzed using these methods .

Q. What experimental approaches determine the solubility of this compound in polar solvents?

Saturation shake-flask methods coupled with UV-Vis spectrophotometry quantify solubility. Solvents like dimethyl sulfoxide (DMSO), methanol, and aqueous buffers (varying pH) are tested. Polar functional groups (e.g., morpholine, amide) contribute to moderate solubility in polar aprotic solvents .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability?

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) introduce aryl groups efficiently. Microwave-assisted synthesis reduces reaction time and improves yield. For example, microwave irradiation increased reaction rates in related pyrimidine derivatives . Purification via silica gel chromatography or recrystallization enhances purity .

Q. What advanced crystallographic techniques resolve the 3D structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement (via SHELX suite) determines bond lengths, angles, and packing. Programs like WinGX and ORTEP visualize anisotropic displacement parameters. For example, SHELXL has been widely used for small-molecule refinement .

Q. How can in vitro models evaluate anti-proliferative activity against cancer cell lines?

MTT assays measure cytotoxicity in cell lines (e.g., hepatocarcinoma, leukemia). Dose-response curves determine IC₅₀ values. For instance, N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide showed activity against hepatocarcinoma cells . Flow cytometry can assess apoptosis and cell cycle arrest .

Q. What strategies address discrepancies in biological activity across studies?

Replicate experiments under standardized conditions (e.g., cell passage number, serum concentration). Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-validate with orthogonal assays (e.g., Western blotting for protein inhibition) .

Q. How can molecular docking predict interactions with enzyme targets?

Software like AutoDock Vina or Schrödinger Suite docks the compound into target active sites (e.g., kinases). Docking scores and binding poses are validated with molecular dynamics (MD) simulations. For example, pyrimidine analogs have been studied for CDK2 inhibition .

Q. What methodologies assess metabolic stability in preclinical research?

Liver microsome assays (human/rat) quantify metabolic half-life (t₁/₂). Liquid chromatography-mass spectrometry (LC-MS) identifies metabolites. Plasma stability studies at 37°C over 24 hours evaluate degradation .

Q. How can enantiomeric purity of chiral analogs be determined?

Chiral HPLC with polysaccharide-based columns resolves enantiomers. Polarimetry measures optical rotation. X-ray crystallography with chiral auxiliaries confirms absolute configuration, as seen in piperidine-containing analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.